ethyl 4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate ethyl 4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 2287340-21-8
VCID: VC4715279
InChI: InChI=1S/C8H10N4O2/c1-2-14-7(13)6-3-9-8-10-5-11-12(8)4-6/h3,5H,2,4H2,1H3,(H,9,10,11)
SMILES: CCOC(=O)C1=CNC2=NC=NN2C1
Molecular Formula: C8H10N4O2
Molecular Weight: 194.194

ethyl 4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

CAS No.: 2287340-21-8

Cat. No.: VC4715279

Molecular Formula: C8H10N4O2

Molecular Weight: 194.194

* For research use only. Not for human or veterinary use.

ethyl 4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate - 2287340-21-8

Specification

CAS No. 2287340-21-8
Molecular Formula C8H10N4O2
Molecular Weight 194.194
IUPAC Name ethyl 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C8H10N4O2/c1-2-14-7(13)6-3-9-8-10-5-11-12(8)4-6/h3,5H,2,4H2,1H3,(H,9,10,11)
Standard InChI Key OAUSXBZLAJMJFT-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CNC2=NC=NN2C1

Introduction

Chemical Identity and Structural Features

Ethyl 4H,7H- triazolo[1,5-a]pyrimidine-6-carboxylate belongs to the triazolopyrimidine family, characterized by a fused bicyclic system combining a triazole and pyrimidine ring. The compound’s molecular formula is C₈H₁₀N₄O₂, with a molecular weight of 194.19 g/mol . Key structural features include:

  • A triazolo[1,5-a]pyrimidine core.

  • An ethyl ester group at position 6.

  • Amino and hydrogen substituents at positions 7 and 4/7, respectively .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number92673-40-0
Molecular FormulaC₈H₁₀N₄O₂
Molecular Weight194.19 g/mol
Synonyms7-Amino-6-ethoxycarbonyl-1,2,4-triazolo[1,5-a]pyrimidine

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via condensation reactions. A common method involves reacting triazolamine derivatives with ethyl malonate under basic conditions. For example:

  • Reaction: Triazolamine + ethyl malonate → Ethyl triazolopyrimidine-6-carboxylate.

  • Conditions: Sodium hydride in DMF at 80°C for 2 hours, yielding 94% .

Alternative routes include multicomponent reactions using aldehydes, amines, and triazolamines catalyzed by p-toluenesulfonic acid in water, achieving yields of 81–91% .

Reactivity Profile

The ethyl ester group at position 6 is susceptible to hydrolysis, forming carboxylic acid derivatives. Functionalization at position 7 (e.g., substitution of the amino group) enables diversification for drug discovery .

Pharmacological Activities

Microtubule Stabilization

A structurally related triazolopyrimidine (compound 4) demonstrated CNS-targeted microtubule stabilization in murine models. Key findings include:

  • Brain-specific accumulation: Longer half-life in brain tissue than plasma .

  • Biomarker elevation: Increased acetylated α-tubulin levels at low doses, indicating enhanced microtubule stability .

Anti-Inflammatory Effects

Derivatives with benzyl tetrazole or pyrrolidine substituents show potent CB2 cannabinoid receptor agonism, reducing inflammation in renal disease models .

Applications in Drug Discovery

Scaffold for Analog Development

The triazolopyrimidine core serves as a versatile scaffold. Modifications at positions 6 (ester → carboxylic acid) and 7 (amino → alkyl/aryl groups) yield analogs with tailored pharmacokinetic profiles .

Table 2: Biological Activities of Analogous Compounds

DerivativeActivityIC₅₀/EC₅₀Source
7-Pyrrolidine-substitutedCB2 agonist12 nM
6-Carboxylic acidPDE inhibitor0.8 μM

CNS Drug Development

The compound’s ability to cross the blood-brain barrier and stabilize microtubules positions it as a candidate for neurodegenerative diseases (e.g., Alzheimer’s) .

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